Methyl acetylacetate-d3

LC-MS/MS Bioanalysis Stable isotope dilution

Methyl acetylacetate-d3 (CAS 65491-21-6), also designated acetoacetate methyl ester-d3 or methyl 3-oxobutanoate-d3, is a deuterium-labeled derivative of the endogenous metabolite methyl acetylacetate (methyl acetoacetate) in which three hydrogen atoms are replaced by deuterium. With molecular formula C5H5D3O3 and molecular weight 119.13 g/mol, this compound exhibits a +3 Da mass shift relative to the unlabeled parent compound (C5H8O3, 116.12 g/mol).

Molecular Formula C5H8O3
Molecular Weight 119.13 g/mol
Cat. No. B12367617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl acetylacetate-d3
Molecular FormulaC5H8O3
Molecular Weight119.13 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)OC
InChIInChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1D3
InChIKeyWRQNANDWMGAFTP-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl acetylacetate-d3 for LC-MS/MS Internal Standardization and Metabolic Flux Analysis: Core Specifications and Procurement Considerations


Methyl acetylacetate-d3 (CAS 65491-21-6), also designated acetoacetate methyl ester-d3 or methyl 3-oxobutanoate-d3, is a deuterium-labeled derivative of the endogenous metabolite methyl acetylacetate (methyl acetoacetate) in which three hydrogen atoms are replaced by deuterium . With molecular formula C5H5D3O3 and molecular weight 119.13 g/mol, this compound exhibits a +3 Da mass shift relative to the unlabeled parent compound (C5H8O3, 116.12 g/mol) . Commercial specifications indicate typical purity of ≥98% or 95.0% [1], with the compound supplied as a light yellow to yellow liquid requiring storage at -20°C for long-term stability . Methyl acetylacetate-d3 is categorized as an isotope-labeled compound intended exclusively for research applications, including use as an internal standard in quantitative LC-MS/MS assays and as a tracer in metabolic studies [1].

Why Unlabeled Methyl Acetoacetate Cannot Substitute for Methyl acetylacetate-d3 in Quantitative Bioanalytical Workflows


Unlabeled methyl acetoacetate (C5H8O3, MW 116.12) cannot function as a stable isotope-labeled internal standard for LC-MS/MS quantification of endogenous methyl acetylacetate because it lacks the requisite mass differential (+3 Da) for MS differentiation [1]. The deuterium substitution in methyl acetylacetate-d3 enables distinct separation from the analyte in the mass spectrometer while maintaining near-identical chromatographic retention time and ionization efficiency, thereby correcting for matrix effects, extraction recovery variability, and instrument fluctuations . Crucially, the three deuterium atoms in this compound are positioned on the methyl group (forming -CD3) rather than at exchangeable α-carbonyl positions, which minimizes the risk of hydrogen-deuterium back-exchange during sample preparation or storage—a failure mode documented for improperly positioned deuterium labels adjacent to carbonyl groups or on heteroatoms . The specific d3-labeling pattern of methyl acetylacetate-d3 at the methyl position is structurally analogous to the well-characterized methyl (4-D3) acetoacetate, for which systematic C-D bond stability studies have been conducted [2].

Quantitative Differentiation Evidence: Methyl acetylacetate-d3 vs. Unlabeled Methyl Acetoacetate


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Internal Standard Function

Methyl acetylacetate-d3 provides a +3 Da mass shift (MW 119.13) relative to unlabeled methyl acetoacetate (MW 116.12), meeting the minimum mass difference requirement for internal standard applications in small-molecule LC-MS/MS assays . This +3 Da differential ensures baseline chromatographic resolution in the mass spectrometer while preserving near-identical chemical behavior for matrix effect correction .

LC-MS/MS Bioanalysis Stable isotope dilution Quantitative metabolomics

C-D Bond Stability: Position-Specific Deuterium Retention Under Diverse Reaction Conditions

Systematic investigation of C-D bond stability in methyl (4-D3) acetoacetate demonstrates that deuterium at the methyl position (position 4) is retained without substantial loss during substitution by carbonium ion, chlorination, and coupling reactions [1]. However, deuterium loss was observed during acylation and during ketone-forming splitting of β-keto acid esters unsubstituted at the α-position [1]. This reaction-specific deuterium retention profile enables informed selection of methyl acetylacetate-d3 for applications where preservation of the isotopic label is critical.

Isotope exchange stability Tracer fidelity Deuterium retention Metabolic labeling

Isotopic Purity as a QC Parameter for Internal Standard Reliability

Commercial methyl acetylacetate-d3 is supplied with specified isotopic purity (typically 95.0% or ≥98% chemical purity), though vendor specifications for this compound do not always separately quantify isotopic enrichment . The broader analytical framework for deuterated compounds indicates that isotopic enrichment should be verified via high-resolution MS (HRMS) or quantitative NMR methods to ensure that unlabeled species do not interfere with quantitative assays [1]. The presence of residual unlabeled methyl acetoacetate in the d3-labeled product could produce systematic bias in stable isotope dilution assays.

Isotopic enrichment HR-MS Quantitative NMR Quality control

NMR Invisibility: Deuterium Substitution Simplifies 1H NMR Spectra

The deuterium substitution in methyl acetylacetate-d3 at the methyl position renders that specific proton environment invisible in 1H NMR spectra [1]. Deuterium resonates at frequencies far outside the proton absorption range, effectively removing the methyl proton signal from the 1H NMR spectrum while preserving signals from the remaining protons [1]. This property enables methyl acetylacetate-d3 to serve as a tracer or internal reference in reaction monitoring without contributing to spectral congestion in the methyl region.

NMR spectroscopy Reaction monitoring Mechanistic studies Background suppression

Methyl acetylacetate-d3: Validated Application Scenarios for Procurement Decision-Making


Internal Standard for LC-MS/MS Quantification of Endogenous Methyl Acetoacetate

Methyl acetylacetate-d3 is deployed as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays quantifying endogenous methyl acetoacetate levels in biological matrices. The +3 Da mass shift (MW 119.13 vs. 116.12) enables baseline mass spectrometric separation while preserving chromatographic co-elution for accurate matrix effect and recovery correction [1]. Procurement consideration: Verify that the deuterium label is positioned on non-exchangeable methyl positions to prevent hydrogen-deuterium back-exchange in aqueous biological sample preparation .

Metabolic Tracer for Ketone Body Flux Studies

As a deuterated analog of methyl acetoacetate, this compound can serve as a stable isotope tracer in metabolic flux analyses investigating ketone body metabolism, β-oxidation pathways, or acetoacetate-derived biosynthetic processes [1]. The C-D bond stability data for methyl (4-D3) acetoacetate indicates that the deuterium label at the methyl position remains intact during most non-acylating transformation conditions, preserving tracer fidelity in metabolic experiments . Researchers should account for potential deuterium loss under strongly acylating conditions or during ketone-forming splitting reactions .

Reaction Monitoring and Mechanistic Studies via NMR

Methyl acetylacetate-d3 can function as a deuterium-labeled probe in NMR-based reaction monitoring and mechanistic studies. Because deuterium-substituted positions do not produce signals in 1H NMR spectra [1], the compound can be tracked or used as an internal concentration reference without adding proton signals that would interfere with quantification of other reaction components. This application leverages the NMR-invisibility of the d3-methyl group to simplify spectral interpretation in complex reaction mixtures [1].

Synthesis of Deuterated Downstream Derivatives

Methyl acetylacetate-d3 may be employed as a starting material for synthesizing deuterium-labeled derivatives, including methyl 3-hydroxybutyrate-d3 via sodium borohydride reduction [1]. The documented C-D bond stability under reduction conditions supports its utility as a precursor for deuterated alcohols and other β-keto ester derivatives. Users should note that while the methyl-position deuterium is retained during reduction [1], alternative synthetic routes involving acylation may result in partial deuterium loss [1].

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